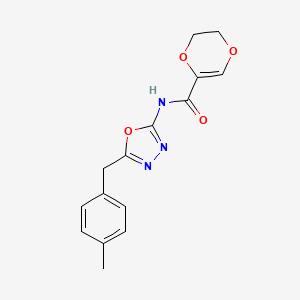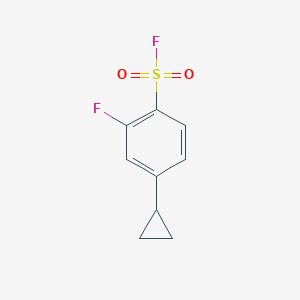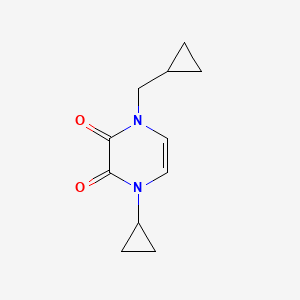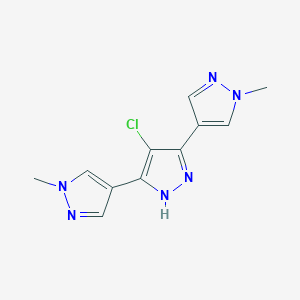
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole (CDMT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of terpyrazoles, which are known for their diverse biological activities and pharmacological properties.
作用机制
The mechanism of action of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has several advantages for use in laboratory experiments, including its high purity, stability, and availability. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity to cells and organisms at high concentrations.
未来方向
There are several potential future directions for research on 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including:
1. Development of novel derivatives with improved biological activities and pharmacological properties.
2. Investigation of the mechanism of action of this compound in different cell types and organisms.
3. Synthesis of this compound-based materials with potential applications in drug delivery, catalysis, and gas storage.
4. Evaluation of the toxicity and safety of this compound in vivo and in vitro.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and diverse biological activities make it a valuable tool for scientific research. Further investigation of its mechanism of action and potential applications is warranted.
合成方法
The synthesis of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole involves the reaction of 4-chloro-3-nitropyrazole with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound in high yield and purity. This synthesis method is relatively simple and efficient, making this compound a readily available compound for scientific research.
科学研究应用
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a chromophore for the detection of metal ions in aqueous solutions.
属性
IUPAC Name |
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6/c1-17-5-7(3-13-17)10-9(12)11(16-15-10)8-4-14-18(2)6-8/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCQYAZEFSCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2)C3=CN(N=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

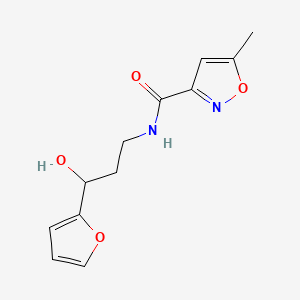

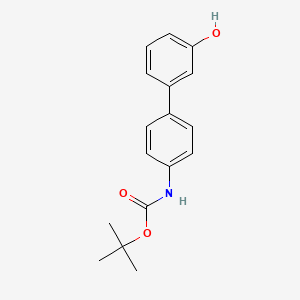
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
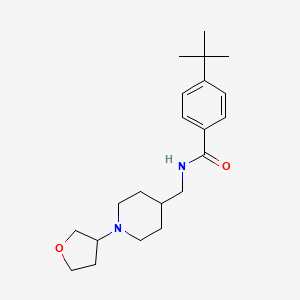

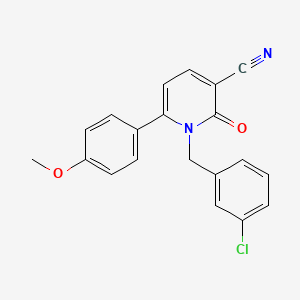
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
